

Assessing the Selectivity Profile of Dot1L Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Dot1L-IN-2	
Cat. No.:	B12426624	Get Quote

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The DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, a histone methyltransferase responsible for H3K79 methylation, has emerged as a critical therapeutic target, particularly in MLL-rearranged leukemias. The aberrant activity of DOT1L in these cancers drives the expression of leukemogenic genes. This guide provides a comparative analysis of the selectivity and cellular activity of the DOT1L inhibitor, referred to herein as **Dot1L-IN-2** (based on published data for highly similar compounds, designated as compound 10 and compound 11), alongside other well-characterized DOT1L inhibitors: EPZ004777, EPZ-5676 (Pinometostat), and SGC0946. The information presented is based on publicly available experimental data to aid researchers in selecting the appropriate chemical probe for their studies.

Data Presentation: Quantitative Comparison of DOT1L Inhibitors

The following tables summarize the biochemical potency, cellular activity, and selectivity of **Dot1L-IN-2** and other key DOT1L inhibitors.

Table 1: Biochemical Potency Against DOT1L



Compound	Assay Type	IC50 (nM)	Ki (nM)	Reference
Dot1L-IN-2 (Compound 10/11)	Not specified	Not available	Not available	[1]
EPZ004777	Radiometric	0.4	Not available	[2]
EPZ-5676 (Pinometostat)	Not specified	Not available	0.08	[3][4]
SGC0946	AlphaLISA	17.4	Not available	[5]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines



Compound	Cell Line	Oncogenic Driver	IC50 (nM)	Reference
Dot1L-IN-2 (Compound 10)	MOLM-13	MLL-AF9	4.8	[1]
MV4-11	MLL-AF4	6.1	[1]	_
RS4;11	MLL-AF4	8.9	[1]	
SEM	MLL-AF4	12.5	[1]	
Dot1L-IN-2 (Compound 11)	MOLM-13	MLL-AF9	6.2	[1]
MV4-11	MLL-AF4	7.9	[1]	_
RS4;11	MLL-AF4	11.6	[1]	
SEM	MLL-AF4	16.2	[1]	
EPZ-5676 (Pinometostat)	MOLM-13	MLL-AF9	8.3	[1]
MV4-11	MLL-AF4	10.5	[1]	
RS4;11	MLL-AF4	15.2	[1]	
SEM	MLL-AF4	21.4	[1]	_
EPZ004777	MV4-11	MLL-AF4	~100	[6]
SGC0946	MV4-11	MLL-AF4	Not available	[7]

Table 3: Selectivity Profile Against Other Histone Methyltransferases (HMTs)



Compound	HMT Panel	Selectivity vs. DOT1L	Reference
Dot1L-IN-2 (Compound 10/11)	Not specified	Stated as "selective"	[1]
EPZ004777	Panel of 8 HMTs	>100-fold	[2]
EPZ-5676 (Pinometostat)	Panel of 15 HMTs	>37,000-fold	[3]
SGC0946	Not specified	Stated as "highly selective"	[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the biochemical potency (IC50) of inhibitors against the DOT1L enzyme.

Materials:

- DOT1L enzyme (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Buffer A
- DOT1L-specific tracer
- Test compounds (e.g., Dot1L-IN-2)
- 384-well plates

Procedure:



- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
- Kinase/Antibody Mixture: Prepare a solution containing the DOT1L enzyme and the Eu-anti-GST antibody in Kinase Buffer A.
- Assay Plate Setup:
 - \circ Add 4 µL of the diluted test compound to the wells of a 384-well plate.
 - Add 4 μL of the kinase/antibody mixture to each well.
 - Add 4 μL of the DOT1L-specific tracer to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 tracer).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

Cellular H3K79 Dimethylation (H3K79me2) ELISA

This assay quantifies the inhibition of DOT1L activity within cells by measuring the levels of H3K79me2.

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4-11)
- Cell culture medium and supplements
- Test compounds
- Histone extraction buffer



- ELISA plate pre-coated with anti-H3K79me2 antibody
- Detection antibody (e.g., anti-H3 antibody)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)

Procedure:

- Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 4-10 days).
- Histone Extraction: Harvest the cells and extract histones using a histone extraction buffer.
 Quantify the total protein concentration of the histone extracts.

ELISA:

- Add equal amounts of histone extracts to the wells of the pre-coated ELISA plate.
- Incubate to allow binding of H3K79me2 to the capture antibody.
- Wash the wells and add the detection antibody (anti-H3) to normalize for the total amount of histone H3.
- Wash and add the HRP-conjugated secondary antibody.
- Incubate and wash again.
- Add TMB substrate and incubate until color develops.
- Add stop solution to terminate the reaction.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the H3K79me2 signal to the total H3 signal for each well. Plot the normalized H3K79me2 levels against the inhibitor concentration to determine the cellular



IC50.

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of DOT1L inhibitors on cancer cell lines.

Materials:

- MLL-rearranged leukemia cell line (e.g., MOLM-13)
- Cell culture medium and supplements
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells at a predetermined density in a 96-well plate.
- Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a prolonged period (e.g., 7-14 days), as the effects of DOT1L inhibition on cell proliferation are often delayed.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor

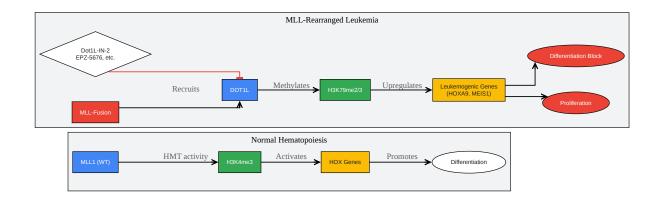


concentration. Fit the data to a dose-response curve to calculate the IC50 value.

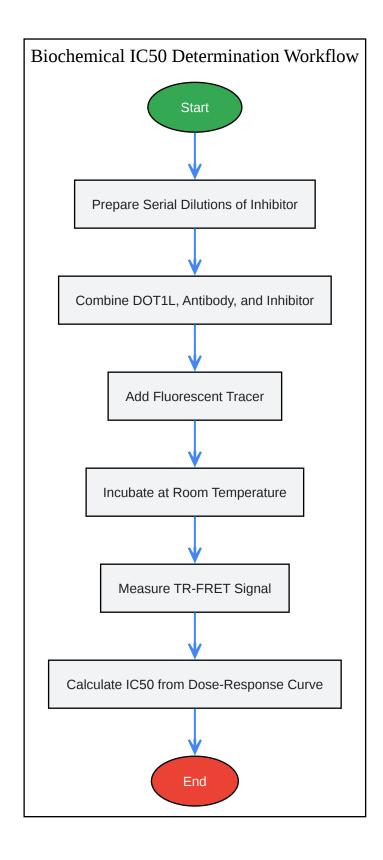
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the assessment of DOT1L inhibitors.

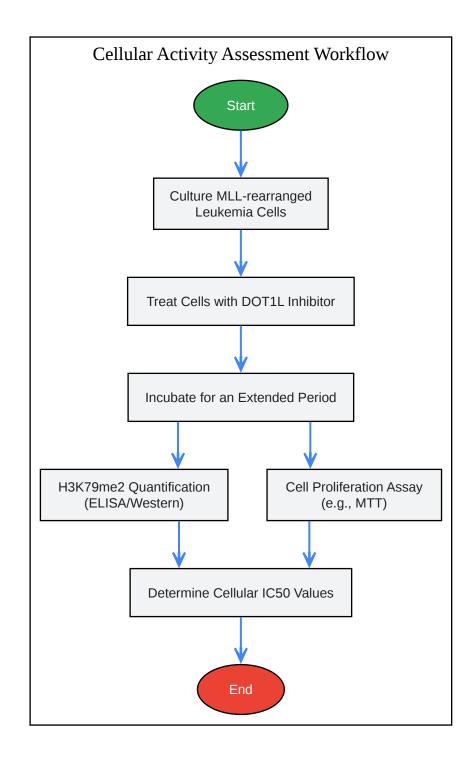












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